Naphtho[2,3-c]pentaphene
Description
Significance of π-Extended Systems in Contemporary Chemical Research
π-extended systems, characterized by their extensive network of delocalized electrons, are at the forefront of modern chemical research. researchgate.netwikipedia.org This heightened interest stems from their remarkable electronic and optical properties, which can be finely tuned through synthetic modifications. The delocalized π-electrons in these systems facilitate efficient charge transport, making them ideal candidates for organic semiconductors. nih.gov Furthermore, their ability to absorb and emit light across the electromagnetic spectrum underpins their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The continuous exploration of novel π-extended architectures, such as those incorporating fused pentaphene (B1220037) scaffolds, is driven by the quest for materials with enhanced performance, stability, and processability for next-generation electronic devices. researchgate.net
Overview of Naphtho[2,3-c]pentaphene within the Realm of Advanced Aromatic Architectures
This compound (C₂₄H₁₄) is a prominent member of the polycyclic aromatic hydrocarbon family, distinguished by its unique arrangement of six fused benzene (B151609) rings. nih.gov Its structure can be conceptualized as a pentaphene core to which a naphthalene (B1677914) unit is fused in a "c" linear fashion. This fusion extends the π-conjugation of the parent pentaphene, leading to a modification of its electronic and photophysical characteristics. As an uncharged, non-polar, and planar molecule, this compound shares fundamental properties with other PAHs. wikipedia.org However, its specific topology gives rise to a distinct electronic structure and reactivity, setting it apart as a subject of specialized investigation.
Historical Context of this compound and Related Molecular Systems Investigations
Structure
3D Structure
Properties
CAS No. |
222-58-2 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
heptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-21-15-27-23(13-19(21)5-1)9-11-25-18-30-26(17-29(25)27)12-10-24-14-20-6-2-4-8-22(20)16-28(24)30/h1-18H |
InChI Key |
JGBLWZFGTIBNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=C(C=CC6=CC7=CC=CC=C7C=C65)C=C43 |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 2,3 C Pentaphene and Its Derivatives
Advanced Strategies for the De Novo Synthesis of Naphtho[2,3-c]pentaphene
The de novo construction of the this compound skeleton involves building the molecule from smaller, more readily available starting materials. These strategies often culminate in a key cyclization step to form the final aromatic system.
The assembly of a complex architecture like this compound typically involves a linear sequence of reactions. An example of such a strategy, by analogy with the synthesis of related naphthothiophene derivatives, might start from commercially available materials and employ a series of coupling and cyclization reactions. chemrxiv.org For instance, a common approach for linear-fused thiophenes involves a Bradsher reaction, which requires the synthesis of a specific diarylmethane precursor. chemrxiv.org
A hypothetical sequence for a this compound derivative could involve:
Stille or Suzuki Coupling: Coupling of two smaller aromatic fragments to build a larger, non-cyclized precursor. For example, a Stille coupling could be used to connect a substituted naphthalene (B1677914) unit with a phenanthrene (B1679779) unit. nih.gov
Grignard Reaction: Addition of a Grignard reagent to a carbonyl group on one of the fragments to introduce a key side chain necessary for cyclization. nih.gov
Acid-Catalyzed Cyclization: Treatment with a Brønsted acid to induce an intramolecular electrophilic aromatic substitution, forming one of the rings of the pentaphene (B1220037) core. nih.gov
Final Aromatization: Aromatization of the newly formed ring, often through oxidation or elimination, to yield the final this compound structure.
The synthesis of a terthienyl-based analog of indacenedithiophene unexpectedly led to a naphtho[2,3-b]thiophene (B1219671) derivative through a Brønsted acid-catalyzed cyclization of a terthiophene precursor bearing tertiary alcohol groups. nih.gov This highlights how carefully designed precursors can be guided through a reaction cascade to form complex fused systems. nih.gov
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity. libretexts.org
For the synthesis of sterically hindered or "skewed" this compound isomers, SNAr can be employed on a precursor molecule. Key features of the SNAr mechanism include:
Requirement for Electron-Withdrawing Groups (EWGs): The aromatic ring must be activated by the presence of strong EWGs (e.g., -NO2, -CN, -SO2CH3) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org This positioning is crucial for stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org
Leaving Group Ability: In contrast to SN1 and SN2 reactions, the reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comchemistrysteps.com
A notable application is the SNAr reaction on unprotected naphthoic acids, where organolithium or Grignard reagents can displace an ortho-fluoro or methoxy (B1213986) group. researchgate.net This approach allows for the introduction of various alkyl and aryl substituents under relatively mild conditions and without the need for a metal catalyst. researchgate.net This strategy could be adapted to a suitable precursor to introduce bulky groups that would induce a skewed geometry in the final this compound product after subsequent cyclization and aromatization steps.
Table 1: Comparison of Activating Groups and Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)
| Feature | Description | Examples |
|---|---|---|
| Activating Groups | Electron-withdrawing groups that stabilize the negative charge in the Meisenheimer intermediate. Must be ortho or para to the leaving group. | -NO2 (nitro), -CN (cyano), -SO2CH3 (methylsulfonyl), -C(O)R (carbonyl) |
| Nucleophiles | A wide range of strong, negatively charged or neutral nucleophiles can be used. | –OH (hydroxide), –OR (alkoxide), –SR (thiolate), NH3 (ammonia), RNH2 (amines) |
| Leaving Groups | The ability of the leaving group to depart. The C-X bond is broken after the rate-determining step. | F, Cl, Br, I, -OR, -NO2 |
| Reactivity Order | The general trend for halide leaving group reactivity in SNAr reactions. | F > Cl > Br > I |
Cyclization and condensation reactions are pivotal in forming the fused-ring structure of PAHs. These reactions create new rings by forming intramolecular carbon-carbon bonds.
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org For a suitable precursor, this reaction could be used to form one of the five- or six-membered rings within the this compound framework. The mechanism involves the formation of an enolate which then attacks the other ester group, followed by the elimination of an alkoxide leaving group. libretexts.org
Bradsher Cyclization: This is a classic method for synthesizing fused aromatic rings, particularly relevant for thiophene-containing PAHs. chemrxiv.org It involves the acid-catalyzed cyclodehydration of a diaryl- or aryl-heteroarylmethanol. This method is instrumental in accessing naphthothiophene scaffolds and could be adapted for the all-carbon analogue. chemrxiv.org
Palladium-Catalyzed Dehydrogenative Cyclization: This modern approach involves the palladium-catalyzed reaction between a P-H bond and an aromatic C-H bond to form a new ring. This has been successfully used in the synthesis of phosphole-fused polycyclic compounds. nih.gov
A one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones has been developed from 2-bromo-1,4-naphthoquinone and various alkynes. nih.gov The reaction proceeds through C-H sulfuration and a 5-endo-dig cyclization, showcasing an efficient pathway to fused systems. nih.gov
Oxidative cyclodehydrogenation is a key final step in the synthesis of many large PAHs. This reaction, often referred to as a Scholl reaction, forms intramolecular carbon-carbon bonds between two aromatic rings, accompanied by the loss of hydrogen.
This powerful technique allows for the planarization of flexible precursor molecules into rigid, fully conjugated systems. nih.gov The success of the reaction depends heavily on the precursor's structure and the choice of oxidant. nih.gov Common oxidants include iron(III) chloride (FeCl3) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov A novel strategy for building PAHs incorporates oxidative phenol (B47542) coupling followed by an oxidative cyclization step, which reduces the reliance on pre-halogenated substrates. nih.gov
This method has been used to synthesize complex rylene diimides. For instance, a perylene-based core was formed by treating a precursor with excess KC8 at elevated temperatures, achieving the cyclodehydrogenation in good yield. acs.org For larger systems like quaterrylene (B86737) diimides, where multiple bonds must be formed, the reaction conditions become more forcing. acs.org The application of this method to a suitably designed precursor would be a direct route to the this compound core.
Table 2: Reagents for Oxidative Cyclodehydrogenation
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Iron(III) Chloride (FeCl3) | Solution in CH2Cl2, nitromethane | A common and effective Lewis acid oxidant. |
| DDQ | Solution in CH2Cl2 or other organic solvents | A strong organic oxidant, often used for less reactive substrates. |
| KC8 (Potassium Graphite) | Slurry in an inert solvent (e.g., THF), heating | A powerful reducing agent that can effect reductive cyclization, which is then oxidized. Used for challenging cyclodehydrogenations. acs.org |
| UV-mediated dehydrohalogenation | UV irradiation of a halogenated precursor | An alternative cyclization approach, though often results in lower yields. nih.gov |
Functionalization and Derivatization of the this compound Core
Once the core aromatic structure is formed, it can be functionalized to tune its electronic, optical, and physical properties. Regioselective functionalization ensures that substituents are introduced at specific, desired positions on the molecule.
Achieving regioselectivity is crucial for creating well-defined derivatives for specific applications. Several strategies can be employed:
Directed Ortho Metalation (DoM): This technique uses a directing group (e.g., amide, methoxy) on the aromatic ring to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic species can then be trapped with an electrophile to introduce a new substituent. This method was used to introduce a methylsulfanyl group ortho to an amide function in the synthesis of substituted benzo[b]thiophenes. researchgate.net
Halogen-Metal Exchange: A pre-installed halogen atom (typically bromine or iodine) can be swapped with a metal (usually lithium) by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This creates a nucleophilic site at a specific position, which can then react with a variety of electrophiles. An efficient, multigram synthesis of 3-bromonaphtho[2,3-b]thiophene has been reported, which serves as a versatile platform for further functionalization. chemrxiv.org The 3-bromo group can be subjected to lithium-halogen exchange to introduce other functional groups, although the order of addition can be critical to avoid undesired rearrangements. chemrxiv.org
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) on a halogenated this compound core are powerful tools for introducing aryl, alkyl, alkyne, or amine groups with high precision. A copper-catalyzed cross-coupling was used to prepare a Bradsher substrate, minimizing harsh redox steps. chemrxiv.org
These functionalization techniques provide a toolbox for chemists to precisely modify the this compound core, enabling the development of new materials with tailored properties for applications in organic electronics and materials science.
Heteroatom Doping Strategies for this compound Analogues (e.g., B,S-Doping)
The introduction of heteroatoms such as boron (B) and sulfur (S) into the this compound framework is a key strategy to modify its electronic structure and photophysical properties. These doping strategies are crucial for developing novel materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A significant approach to synthesizing B,S-doped polycyclic aromatic hydrocarbons (PAHs) with structures related to this compound involves nucleophilic aromatic substitution reactions. In one study, a skewed this compound-type isomer was prepared. This methodology utilizes fluorinated arylborane precursors that react with 1,2-bis(trimethylsilylthio)benzene in the presence of a base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the desired B,S-doped PAH. The use of tricoordinate boron atoms, protected by bulky mesityl groups, and the strategic placement of sulfur atoms create a redox-ambiphilic system. This dual nature, with both electron-accepting boron and electron-donating sulfur atoms, leads to unique electronic and optical properties.
The synthesis of sulfur-containing analogues, specifically naphtho[2,3-c]thiophene, a core component of a this compound-like structure, has been achieved through flash vacuum thermolysis. This method involves the dehydration of 1,3-dihydronaphtho[2,3-c]thiophen 2-oxide to yield the highly reactive naphtho[2,3-c]thiophene.
Nitrogen doping is another strategy to tailor the properties of PAHs. While not specific to this compound, general methods for synthesizing N-doped PAHs often involve one-pot Suzuki coupling followed by an intramolecular SNAr reaction. This approach allows for the creation of PAHs with graphitic nitrogen, which significantly influences their electronic and photophysical characteristics.
Table 1: Examples of Heteroatom-Doped this compound Analogues and Related Compounds
| Compound/Analogue | Synthetic Method | Key Features |
| Skewed this compound-type isomer | Nucleophilic aromatic substitution | B,S-co-doping, redox-ambiphilic |
| Naphtho[2,3-c]thiophene | Flash vacuum thermolysis | Sulfur-doped core structure |
| N-doped PAHs (general) | One-pot Suzuki coupling/intramolecular SNAr | Graphitic nitrogen incorporation |
Preparation of Precursors and Building Blocks for this compound-Based Architectures
The construction of the complex this compound architecture relies on the availability of versatile precursors and building blocks. These are typically smaller, functionalized aromatic molecules that can be coupled and cyclized to form the final extended structure.
A common strategy involves the use of substituted naphthalenes as a starting point. For instance, the synthesis of dibenzo-fused naphtho[2,3-b:6,7-b']disilole and -diphosphole derivatives, which share a similar core structure, begins with 2,6-dibromo-3,7-dimethoxynaphthalene. This precursor undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, followed by demethylation and triflation to create a versatile intermediate. This intermediate can then be further functionalized, for example, through palladium-catalyzed borylation to introduce pinacolborane (Bpin) groups, which are amenable to further cross-coupling reactions.
For sulfur-containing analogues, naphtho[2,3-b]thiophene is a key building block and is commercially available in high purity. Its availability facilitates the synthesis of more complex sulfur-containing PAHs for applications in organic electronics. The synthesis of this building block can be achieved through various methods, including the reaction of 2,3-dibromonaphthalene (B89205) with a sulfur source.
The generation of reactive intermediates like naphtho[2,3-c]furan (B14757053) is another important strategy. This can be achieved from 3-(hydroxymethyl)-2-naphthaldehyde, and the resulting furan (B31954) can be trapped in Diels-Alder reactions to build up the polycyclic system. This approach highlights the use of in-situ generated reactive species in the construction of complex aromatic frameworks.
Table 2: Key Precursors and Building Blocks for this compound-like Architectures
| Precursor/Building Block | Synthetic Utility |
| 2,6-Dibromo-3,7-dimethoxynaphthalene | Starting material for multi-step synthesis of fused naphthodithiophenes |
| Naphtho[2,3-b]thiophene | Commercially available building block for sulfur-containing PAHs |
| 3-(Hydroxymethyl)-2-naphthaldehyde | Precursor for the in-situ generation of naphtho[2,3-c]furan |
| Fluorinated arylboranes | Key reagents for the introduction of boron in B,S-co-doping strategies |
Scalability and Efficiency of this compound Synthetic Routes
The scalability and efficiency of synthetic routes are critical considerations for the practical application of this compound and its derivatives in materials science. While many synthetic methods for large PAHs are successful on a laboratory scale, their translation to larger-scale production can be challenging due to factors such as reagent cost, reaction conditions, and purification difficulties.
For related bent naphthodithiophene systems, synthetic routes have been developed that are scalable to the 500 mg scale. For example, the planarization of a brominated precursor using a mixture of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and methanesulfonic acid has been shown to be more efficient than traditional Scholl oxidation conditions, with isolated yields greater than 40%. nih.gov This demonstrates a significant improvement in the efficiency of a key synthetic step.
The synthesis of building blocks on a gram-scale is also a crucial aspect of scalability. For example, naphtho[1,2-b]thiophene (B13749340) and benzo[1,2-b:6,5-b']dithiophene derivatives have been synthesized on a gram scale through a cascade sequence of reactions, including direct arylation and cross aldol (B89426) condensation.
Theoretical and Computational Investigations of Naphtho 2,3 C Pentaphene Electronic Structure
Quantum Chemical Approaches for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the electronic structure of complex organic molecules like naphtho[2,3-c]pentaphene. These methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of polycyclic aromatic hydrocarbons and their derivatives. nih.govnih.gov DFT methods, such as B3LYP with a 6-31G(d) basis set, are frequently used to optimize molecular geometries and calculate electronic properties. nih.gov For instance, DFT has been successfully applied to study various derivatives, including those of camptothecin (B557342) and thieno[3,4-b]thiophene, to understand their solubility and optoelectronic properties. nih.govnih.gov
In studies of related complex heterocyclic systems, such as nih.govbenzothieno[2,3-c]naphtho[1,2-f]quinoline, DFT calculations have been instrumental in confirming molecular geometries suggested by NMR data. nih.govresearchgate.net These computational studies highlight the power of DFT in elucidating the intricate relationship between structure and electronic properties in extended aromatic systems. nih.govresearchgate.net Furthermore, DFT has been employed to investigate the impact of different substituents on the electronic characteristics of various molecular scaffolds. ub.ac.iddntb.gov.ua
Alongside DFT, ab initio and semi-empirical methods offer alternative approaches for calculating electronic properties. nih.gov Ab initio methods, which are based on first principles, provide highly accurate results but are computationally demanding. Semi-empirical methods, on the other hand, use experimental parameters to simplify calculations, making them suitable for larger molecules. libretexts.org
These methods are often used in conjunction with DFT to provide a comprehensive understanding of molecular systems. For example, in the study of a new Schiff base, both ab initio and DFT methods were used to calculate the optimized geometry, HOMO-LUMO energy gap, and Mulliken charges. worldwidejournals.com
The Linear Combination of Atomic Orbitals (LCAO) is a fundamental concept used to construct molecular orbitals from atomic orbitals. libretexts.org This approach is central to many quantum chemical methods. Hückel Molecular Orbital (HMO) theory, a simplified LCAO method, is particularly useful for understanding the π-electron systems of conjugated and aromatic molecules. scribd.com While HMO theory provides a qualitative picture, more advanced methods like Extended Hückel Theory (EHT) offer more quantitative insights by including all valence orbitals in the calculations. libretexts.org
Analysis of Frontier Molecular Orbitals of this compound (HOMO-LUMO Gap Analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's electrical conductivity and optical properties. worldwidejournals.com
A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and higher chemical reactivity. worldwidejournals.com For this compound and its derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. Theoretical calculations, often performed using DFT, are essential for determining the energies of these orbitals and the magnitude of the gap. These calculations have been performed for a variety of related polycyclic aromatic hydrocarbons and their derivatives to predict their electronic behavior. nih.govresearchgate.net
Table 1: Calculated HOMO, LUMO, and Energy Gap for Selected Aromatic Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| BTDT-C=S | B3LYP/6-31G** | - | - | 1.82 |
| BBDT-C=S | B3LYP/6-31G** | - | - | 1.66 |
| BBDT-CH2 | B3LYP/6-31G** | - | - | 2.29 |
| BBDT-C=O | B3LYP/6-31G** | - | - | 2.23 |
| 2-(naphthalen-2-yliminomethyl) phenol (B47542) | B3LYP/6-311+G(d,p) | -7.5826238 | 1.6030589 | 9.1856827 |
This table presents data from computational studies on various aromatic compounds, illustrating the range of HOMO-LUMO energy gaps. Data for this compound itself is not explicitly available in the provided search results. The values for the Schiff base appear to have a large, potentially miscalculated, energy gap. ub.ac.idworldwidejournals.com
Electron Affinity and Ionization Energy Calculations for this compound
Electron affinity (EA) and ionization energy (IE) are fundamental properties that quantify the ability of a molecule to accept or lose an electron, respectively. libretexts.orgnih.gov Electron affinity is the energy change when an electron is added to a neutral atom or molecule in the gaseous state. libretexts.orgwikipedia.org Ionization energy is the energy required to remove an electron from a neutral atom or molecule. ucf.edu
These properties are closely related to the HOMO and LUMO energy levels. The ionization potential can be approximated by the negative of the HOMO energy (IE ≈ -E_HOMO), and the electron affinity can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). Computational methods like DFT are commonly used to calculate these values. researchgate.net For this compound, with its extensive π-system, these values are expected to be significant in determining its electron-accepting and donating capabilities.
Charge Transfer States and Redox Ambiphilicity in Doped this compound Analogues
The introduction of heteroatoms or functional groups into the this compound framework can significantly alter its electronic properties, leading to the formation of charge-transfer states and potentially redox ambiphilicity. Doping can tune the HOMO and LUMO energy levels, influencing the ease of oxidation and reduction.
For example, studies on S,N-doped pyrene (B120774) analogs, which share structural similarities, have shown that the introduction of heteroatoms leads to redshifted emission and affects excited-state dynamics. researchgate.net Similarly, the synthesis of various phosphole-fused π-conjugated acenes has demonstrated that chemical modifications at the phosphorus atom can alter the electronic properties. beilstein-journals.org Computational studies on heterohelicenes containing nitrogen and sulfur have also been conducted to understand their electronic structure. nih.govresearchgate.net These examples suggest that doped this compound analogues could exhibit interesting charge transfer properties and redox behavior, making them promising candidates for applications in organic electronics. The ability to act as both an electron donor and acceptor (redox ambiphilicity) would be a particularly valuable property.
Excited-State Potential Energy Surfaces and Photophysical Processes
Information regarding the excited-state potential energy surfaces and photophysical processes of this compound is not available in the reviewed scientific literature. Such studies would typically involve mapping the energy of the molecule in its various excited states as a function of its geometry. This would allow for the elucidation of photophysical pathways, including internal conversion, intersystem crossing, and radiative decay (fluorescence and phosphorescence), providing a deep understanding of the molecule's light-emitting properties.
Computational Prediction of Spectroscopic Signatures and Molecular Geometry
There are no specific computational predictions for the spectroscopic signatures (such as UV-Vis absorption and emission spectra) or the detailed molecular geometry of this compound found in the current body of scientific work. Computational chemistry allows for the precise calculation of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, TD-DFT calculations are routinely used to predict electronic absorption spectra, which can be compared with experimental data to validate the computational methodology and provide a detailed assignment of the observed electronic transitions. The absence of such computational data for this compound prevents a detailed discussion in this section.
In lieu of specific data for this compound, general principles from the computational study of other large PAHs would suggest that its properties are determined by its extended π-conjugated system. However, without direct computational or experimental investigation, any such discussion would remain purely speculative.
Advanced Spectroscopic Characterization of Naphtho 2,3 C Pentaphene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy stands as a cornerstone technique for the definitive structural elucidation of Naphtho[2,3-c]pentaphene systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.
¹H NMR Chemical Shift Assignments and Conformational Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in assigning the chemical shifts of hydrogen atoms within the this compound scaffold. The precise chemical shift values are highly sensitive to the electronic environment of each proton, offering insights into the substitution patterns and conformational preferences of the molecule. For instance, in derivatives of 3-[(substituted methylidene)]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, ¹H NMR spectra, in conjunction with 2D NMR techniques like COSY, HSQC, and HMBC, have enabled the complete assignment of proton signals. mdpi.com
Conformational analysis, particularly concerning substituents, can also be effectively studied using ¹H NMR. The chemical shifts of hydroxyl protons, for example, are sensitive to both intramolecular and intermolecular hydrogen bonding, which in turn is influenced by the molecule's conformation. nih.gov Solvent and temperature-dependent ¹H NMR studies can reveal the dynamics of these interactions and help determine the predominant conformation in solution. nih.govuu.nl In some cases, computational methods like Density Functional Theory (DFT) are used alongside experimental data to predict and confirm ¹H NMR chemical shifts, providing a powerful tool for conformational analysis. nih.gov
Below is a data table showcasing typical ¹H NMR chemical shifts for a related naphtho-pyranone derivative.
| Proton | Chemical Shift (ppm) |
| H-2 | 7.85 (d, J=7.9 Hz) |
| H-4 | 7.78 (d, J=8.2 Hz) |
| H-5 | 8.01 (d, J=8.2 Hz) |
| H-6 | 7.65 (t, J=7.7 Hz) |
| H-7 | 7.88 (d, J=8.3 Hz) |
| H-9 | 8.65 (s) |
| H-5' | 6.98 (s) |
| -OCH₃ | 3.80 (s) |
| Data for 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one. mdpi.com |
¹³C NMR and ³¹P NMR for Backbone and Heteroatom Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon skeleton of this compound systems. The chemical shifts of the carbon atoms are indicative of their hybridization state and electronic environment. For example, in 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, the carbonyl carbon (C=O) exhibits a characteristic downfield shift to approximately 159.80 ppm, while sp³ hybridized carbons appear at much higher fields. mdpi.com The analysis of ¹³C NMR spectra, often aided by techniques like DEPT, allows for the unambiguous assignment of all carbon signals within the aromatic backbone and any attached functional groups. nih.gov
When heteroatoms like phosphorus are incorporated into the this compound framework, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy becomes a crucial analytical tool. nih.gov ³¹P NMR is highly sensitive to the chemical environment around the phosphorus nucleus, providing information on its oxidation state, coordination number, and the nature of the substituents attached to it. nih.govresearchgate.net In derivatives containing phosphazene rings, for instance, ³¹P NMR can be used to distinguish between different isomers and to study their relative ratios in a mixture. researchgate.net
The following table presents representative ¹³C NMR data for a naphtho-pyranone derivative.
| Carbon | Chemical Shift (ppm) |
| C-1 | 159.80 |
| C-3 | 144.61 |
| C-3a | 117.89 |
| C-9b | 131.54 |
| -OCH₃ | 55.18 |
| Data for 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one. mdpi.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, such as radical cations. In the context of this compound systems, EPR can be used to characterize the radical cations formed through oxidation. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the distribution of the unpaired electron spin density over the molecule. nih.gov
For example, in the study of the radical cation of a 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione, the hyperfine coupling constants obtained from the EPR spectrum were in excellent agreement with density functional theory (DFT) calculations, confirming the structure of the radical cation. nih.gov This combined experimental and theoretical approach allows for a detailed understanding of the electronic structure of these radical species.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com For this compound and its derivatives, UV-Vis spectroscopy provides key insights into their electronic structure and conjugation.
Analysis of Absorption Maxima and Bathochromic Shifts
The UV-Vis spectrum of a this compound derivative is characterized by one or more absorption maxima (λmax), which correspond to specific electronic transitions. The positions of these maxima are influenced by the extent of the π-conjugated system. An extension of the conjugated system, for instance by the addition of auxochromic groups or further annulation of aromatic rings, typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. sciencepublishinggroup.com
For example, the introduction of silyl groups at the 9 and 10 positions of anthracene, a related polycyclic aromatic hydrocarbon, leads to a significant bathochromic shift in the UV/Vis spectrum. nih.gov Similarly, in derivatives of naphthoquinone, the nature and position of substituents can cause noticeable shifts in the absorption bands. researchgate.net The analysis of these shifts provides valuable information about the electronic effects of different functional groups on the this compound chromophore.
Correlating Absorption Spectra with Electronic Structure
The absorption bands observed in the UV-Vis spectra of this compound systems can be assigned to specific electronic transitions, most commonly π → π* transitions within the aromatic system. researchgate.net The energy and intensity of these transitions are directly related to the molecular orbitals involved. Theoretical methods, such as the annellation theory, have been successfully used to predict the locations of maximum absorbance in the UV-Vis spectra of complex polycyclic aromatic hydrocarbons, including naphtho-derivatives of fluoranthene. nih.gov
By correlating the experimental absorption spectra with theoretical calculations, a deeper understanding of the electronic structure can be achieved. For instance, the interaction between σ and π orbitals (σ–π conjugation) and σ* and π* orbitals (σ–π conjugation) can significantly influence the electronic transitions and, consequently, the features of the UV-Vis spectrum. nih.gov This detailed analysis allows for the rationalization of the observed photophysical properties and can guide the design of new this compound derivatives with tailored electronic characteristics.
Fluorescence Spectroscopy for Emission Properties
Fluorescence spectroscopy is a critical tool for investigating the electronic excited states and de-excitation pathways of π-conjugated systems like this compound. This technique provides information on the emission wavelengths, efficiency of the light-emission process, and how the molecular environment influences these properties.
Fluorescence Quantum Yields and Emission Band Shifts
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. wikipedia.org For PAHs, Φf is highly sensitive to molecular structure, rigidity, and environment. A high quantum yield is desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, a novel fluorescent pentaphene (B1220037) derivative, differing from hexabenzocoronene by a single carbon atom, demonstrated a remarkable 500% increase in fluorescence quantum yield compared to its hexabenzocoronene counterpart. rsc.org This highlights how subtle structural modifications in a large PAH core can dramatically alter emission efficiency.
Emission band shifts, observed as changes in the peak emission wavelength (λem), provide insights into the electronic structure of the molecule and its interaction with the surroundings. A bathochromic (red) shift to longer wavelengths typically indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often resulting from an extended π-conjugation system. Conversely, a hypsochromic (blue) shift to shorter wavelengths suggests a larger HOMO-LUMO gap. In a study of dicyanovinyl end-capped oligomers containing naphtho[2,1-b:3,4-b′]dithiophene (NDT) cores, researchers observed hypsochromic shifts in both absorption and emission spectra compared to a non-fused reference compound, indicating that the specific fusion pattern alters the electronic properties. aps.orgrsc.org Similarly, the introduction of nitrogen-containing heterocycles to a naphtho[2,3-d]thiazole-4,9-dione skeleton led to significant bathochromic shifts in solution, resulting in orange-red fluorescence with emission maxima over 600 nm in polar solvents. nih.gov
Table 1: Illustrative Photophysical Data of Naphtho- and Pentaphene-Related Compounds
| Compound/System | Emission Max (λem) | Quantum Yield (Φf) | Solvent/State |
| Pentaphene Derivative | Emissive | 500% > HBC derivative | Solid-State |
| Naphtho[2,3-d]thiazole-4,9-dione Derivative (5a) | 436 nm | - | Benzene (B151609) |
| Naphtho[2,3-d]thiazole-4,9-dione Derivatives (5b-e) | >600 nm | - | Highly Polar Solvents |
| Quinine Bisulfate (Standard) | - | 0.60 | 0.1 M Perchloric Acid |
| [Ru(bpy)3]2+ (Standard) | ~632 nm | 0.095 | Acetonitrile (deaerated) |
| 9,10-Diphenylanthracene (Standard) | - | 0.97 | Cyclohexane |
This table is for illustrative purposes and combines data from various related systems to demonstrate the principles of fluorescence analysis.
Understanding Photoluminescence in Solution and Solid States
The photoluminescent behavior of PAHs can differ significantly between the solution and solid states due to intermolecular interactions. In solution, molecules are typically isolated and their fluorescence is influenced by solvent polarity. For example, a class of probes based on 8-anilinonaphthalene-1-sulfonic acid (ANS) is almost non-fluorescent in aqueous solution (Φf ≈ 0.002) but becomes highly fluorescent in nonpolar solvents or when bound to proteins (Φf ≈ 0.4). wikipedia.org The fluorescence of certain naphtho[2,3-d]thiazole-4,9-dione derivatives also shows strong solvent dependency, with large shifts observed in solvents of different polarities. nih.gov
In the solid state, phenomena such as π-π stacking and excimer formation can occur, often leading to red-shifted emission and, in some cases, fluorescence quenching. However, specific molecular packing can also restrict non-radiative decay pathways and enhance solid-state emission. The aforementioned pentaphene derivative is a case in point, exhibiting emissivity in the solid state, a property attributed to its specific crystal packing motif. rsc.org In contrast, while some substituted naphtho[2,3-d]thiazole-4,9-diones exhibited green-red fluorescence in the solid state, their precursor materials were non-fluorescent solids. nih.gov This underscores the importance of molecular design in achieving desired solid-state optical properties for materials applications.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Molecular Identification and Functional Groups
Mass spectrometry and infrared spectroscopy are fundamental techniques for the structural elucidation of organic molecules. For a compound like this compound, MS would confirm its molecular mass, while IR spectroscopy would reveal the types of chemical bonds present.
Mass Spectrometry (MS): MS is an indispensable tool for determining the molecular weight of a compound with high accuracy. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of PAHs, allowing for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio (m/z). mdpi.comnih.govnih.gov For larger, less volatile PAHs, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique. It has been used to characterize large PAHs and fullerenes formed from the irradiation of smaller PAH precursors like pyrene (B120774) and coronene. nih.gov For this compound (C₃₀H₁₈, calculated molecular weight ≈ 378.47 g/mol ), high-resolution mass spectrometry would provide a precise mass measurement, confirming its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. For PAHs like this compound, the IR spectrum is dominated by C-H and C-C bond vibrations. Experimental and computational studies on PAHs such as naphthalene (B1677914), pyrene, and their derivatives provide a basis for interpreting the expected spectrum. arxiv.orgnih.govresearchgate.net Key spectral regions include:
Aromatic C-H Stretching: Strong, sharp bands typically appear in the 3100–3000 cm⁻¹ region. globalresearchonline.net
C-C Ring Stretching: A series of bands between 1650 cm⁻¹ and 1400 cm⁻¹ are characteristic of the aromatic skeleton.
In-Plane C-H Bending: These vibrations occur in the 1300–1000 cm⁻¹ range.
Out-of-Plane C-H Bending: Strong bands in the 900–650 cm⁻¹ region are highly characteristic of the substitution pattern of the aromatic rings (i.e., the number of adjacent hydrogen atoms on a ring). nii.ac.jp
The analysis of these vibrational bands, often aided by computational methods like Density Functional Theory (DFT), is crucial for confirming the structure of newly synthesized PAHs. nih.govarxiv.org
Table 2: Typical Infrared Absorption Regions for Polycyclic Aromatic Hydrocarbons
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the aromatic rings. |
| Aromatic C=C Stretch | 1650 - 1400 | Vibrations of the carbon-carbon bonds within the aromatic skeleton. |
| In-Plane C-H Bend | 1300 - 1000 | Bending of C-H bonds within the plane of the aromatic ring. |
| Out-of-Plane C-H Bend | 900 - 650 | Bending of C-H bonds out of the plane of the ring; highly diagnostic of substitution patterns. |
X-ray Absorption Spectroscopy (XAS) for Electronic and Coordination Environment Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure and local geometric environment of atoms in a material. oup.com For a pure hydrocarbon like this compound, XAS at the carbon K-edge (around 284 eV) would be particularly insightful. The near-edge region of the spectrum, known as X-ray Absorption Near-Edge Structure (XANES), provides information on the unoccupied electronic states and the oxidation state of the absorbing atom.
Studies on other PAHs demonstrate the utility of this technique. For example, XAS studies of superhydrogenated pyrene cations used near-edge X-ray absorption mass spectra (NEXAMS) to probe C 1s transitions to singly occupied and low-lying unoccupied molecular orbitals. oup.com This allowed researchers to understand how the degree of hydrogenation impacts the electronic structure and the stability of the carbon backbone upon X-ray absorption. oup.com Similar experiments on this compound could reveal the nature of its unoccupied π* orbitals and how chemical modifications, such as hydrogenation or the introduction of heteroatoms, would alter its electronic properties.
Single-Molecule Spectroscopy (SMS) for Advanced Spectroscopic Data Analysis
Single-Molecule Spectroscopy (SMS) techniques allow for the study of individual molecules, eliminating the ensemble averaging inherent in conventional spectroscopic methods. This provides a much more detailed picture of molecular properties and dynamics. For a large PAH like this compound, techniques such as Scanning Tunneling Microscopy and Spectroscopy (STM/STS) are particularly relevant.
Pentacene (B32325), an isomer of pentaphene, has been extensively studied using these methods. STM/STS can be used to image the spatial distribution of individual molecular orbitals of a pentacene molecule adsorbed on a surface. aps.org This provides direct visualization of the frontier orbitals (HOMO and LUMO) and how they are modified by interaction with the substrate. aps.org Furthermore, tip-enhanced Raman scattering (TERS), another SMS technique, has been used to obtain vibrational (Raman) spectra from a single pentacene derivative. acs.org These TERS studies revealed dynamic changes in the molecule's interaction with the metal surface, including fluctuations in orbital overlap and symmetry, offering unprecedented insight into the behavior of a single adsorbate. acs.org Applying these advanced SMS techniques to this compound would enable a fundamental understanding of its electronic structure, vibrational modes, and interaction with surfaces at the ultimate limit of single-molecule resolution.
Supramolecular Assembly and Self Assembly of Naphtho 2,3 C Pentaphene Derivatives
Mechanisms of Supramolecular Self-Assembly Driven by Non-Covalent Interactions
The spontaneous organization of molecules into well-defined, larger-scale structures is a cornerstone of supramolecular chemistry, driven by a range of non-covalent interactions. For large, planar molecules like Naphtho[2,3-c]pentaphene derivatives, these forces are critical in dictating the assembly process in solution and in the solid state. These interactions, while individually weaker than covalent bonds, collectively provide the thermodynamic driving force for the formation of complex architectures.
The primary non-covalent interactions expected to govern the self-assembly of this compound derivatives are hydrogen bonding and π-π stacking.
Hydrogen Bonding: By functionalizing the this compound core with appropriate substituent groups, such as amides, carboxylic acids, or alcohols, directional and specific hydrogen bonds can be introduced. These bonds provide a strong organizational element, guiding the molecules into predictable arrangements. The strength and directionality of hydrogen bonds are key to forming robust, ordered assemblies. Studies on other aromatic systems have shown that hydrogen bonding can significantly enhance the strength of π-π stacking interactions by depleting the electron density of the aromatic rings, thereby reducing electrostatic repulsion. rsc.org
π-π Stacking: The large, electron-rich surface of the this compound core makes it highly susceptible to π-π stacking. This interaction arises from attractive, non-covalent forces between aromatic rings. In large PAHs, this is a dominant force, often leading to the formation of columnar or layered structures. The geometry of the stacking (e.g., face-to-face, parallel-displaced, or T-shaped) is influenced by a balance between attractive dispersion forces and repulsive electrostatic interactions. uva.esnih.gov The interplay between hydrogen bonds and π-π stacking is crucial; hydrogen bonds can pre-organize the molecules in a way that optimizes the geometry for favorable π-π interactions, leading to highly stable and ordered supramolecular polymers. rsc.orgresearchgate.net
| Interaction Type | Role in Assembly | Factors Influencing Strength |
| Hydrogen Bonding | Provides directionality and specificity; pre-organizes monomers. | Electronegativity of donor/acceptor atoms; geometry of the bond. |
| π-π Stacking | Drives aggregation of aromatic cores; stabilizes the assembly. | Aromatic surface area; electronic nature of substituents; solvent polarity. |
| Van der Waals Forces | Contribute to overall stability, especially from peripheral alkyl chains. | Molecular size and shape; proximity of interacting molecules. |
This table outlines the primary non-covalent forces anticipated to direct the self-assembly of this compound derivatives and the key factors that modulate their impact.
Incorporating photo-switchable units, such as azobenzenes or diarylethenes, into the structure of this compound derivatives would impart photoresponsive behavior to their supramolecular assemblies. Light can be used as an external stimulus to trigger conformational changes in the photoswitch, which in turn disrupts or alters the non-covalent interactions driving the assembly.
For example, the trans-to-cis isomerization of an appended azobenzene group upon UV light irradiation would cause a significant change in molecular geometry. This change can disrupt the optimal arrangement for π-π stacking or hydrogen bonding, leading to the disassembly of the supramolecular structure. Subsequent irradiation with visible light could reverse the process, allowing the assembly to reform. This offers a non-invasive method for the temporal and spatial control over the material's properties.
Formation of Ordered Nanostructures and Macroscopic Assemblies
The self-assembly process of appropriately functionalized this compound derivatives is expected to lead to a variety of ordered nanostructures. Depending on the balance of intermolecular forces and the molecular design, structures such as nanofibers, nanoribbons, nanotubes, or vesicles could be formed.
For instance, derivatives with strong directional interactions, like multiple hydrogen bonds, combined with extensive π-π stacking are likely to form one-dimensional structures like fibers or ribbons. These initial nanostructures can then further organize through hierarchical self-assembly into larger, macroscopic structures, such as gels or liquid crystals. The formation of a supramolecular gel, for example, would occur if the self-assembled nanofibers entangle to form a three-dimensional network that immobilizes the solvent.
Control over Assembly Patterns and Morphologies
The ability to control the morphology of the resulting assemblies is crucial for tailoring the properties of the final material. For this compound-based systems, this control can be exerted through several strategies:
Molecular Design: The most fundamental level of control is the chemical structure of the monomer. The type, number, and position of functional groups that mediate non-covalent interactions will dictate the preferred assembly pathway. For example, the strategic placement of bulky side chains can introduce steric hindrance that favors a specific stacking geometry.
Solvent Effects: The choice of solvent plays a critical role. The polarity and solvating power of the medium can influence the strength of non-covalent interactions. In polar solvents, hydrophobic interactions will drive the aggregation of the aromatic cores, while in non-polar solvents, hydrogen bonding and π-π stacking may be more dominant.
External Stimuli: As discussed, light can be used to control the assembly and disassembly process in photoresponsive systems. rsc.orgresearchgate.net Other stimuli, such as temperature, pH, or the introduction of guest molecules, could also be employed to manipulate the morphology of the assemblies, provided the this compound derivatives are designed to be sensitive to these triggers.
Engineering of Supramolecular Systems for Tunable Responses
By carefully designing the this compound-based monomers, it is possible to engineer supramolecular systems with responses that can be tuned for specific applications. The dynamic and reversible nature of non-covalent bonds is key to creating "smart" materials that can adapt to their environment.
Engineering tunable responses involves creating systems where the equilibrium between the disassembled (monomeric) and assembled states can be precisely controlled. For instance, by modifying the electronic properties of the aromatic core with electron-donating or electron-withdrawing groups, one could tune the strength of the π-π interactions and, consequently, the stability and disassembly triggers of the supramolecular structure. This molecular-level engineering affords unmatched control over the emergent properties and functionalities of the final material.
| Engineering Strategy | Tunable Property | Potential Application |
| Incorporate Photoswitches | Light-induced assembly/disassembly | Photo-controllable gels, targeted cargo release |
| Modify Peripheral Groups | Solubility, thermal stability, morphology | Processable electronic materials, sensors |
| Introduce Host-Guest Motifs | Selective binding of small molecules | Chemical sensing, catalysis |
| Vary Aromatic Core Substituents | Optoelectronic properties, stacking strength | Organic electronics, photovoltaics |
This table illustrates how specific molecular engineering strategies for this compound derivatives can lead to tunable properties and targeted applications.
Applications of Naphtho 2,3 C Pentaphene in Organic Electronics and Materials Science
Organic Semiconductors and Charge Transport Properties
The performance of organic electronic devices is fundamentally dependent on the charge transport characteristics of the organic semiconductor (OSC) layer. frontiersin.orgsid.ir PAHs, including naphthalene (B1677914) derivatives, serve as a crucial class of organic semiconductors. rsc.org The charge transport in these materials can be influenced by factors such as molecular packing in the solid state and the degree of electronic coupling between adjacent molecules. aps.orgcaltech.edu In many organic molecular crystals, charge carriers move through the material via a hopping mechanism between localized states, although band-like transport can also be observed, as in the case of naphthalene. aps.orgcaltech.edu
Charge carrier mobility, a measure of how quickly a charge can move through a material under an electric field, is a key parameter for semiconductor performance. frontiersin.org For Naphtho[2,3-c]pentaphene analogues, mobility is a critical area of study. For instance, copolymers based on naphthalene diimide (NDI) have been shown to exhibit good electron transport, with mobilities reaching up to 0.07 cm²/(V s). researchgate.net Some of these NDI copolymers also demonstrate ambipolar behavior, transporting both electrons and holes, with hole mobilities greater than 10⁻³ cm²/(V s). researchgate.net The specific molecular structure, such as the type of donor moiety copolymerized with the NDI acceptor, can be used to tune the HOMO and LUMO energy levels, thereby influencing the charge transport properties. researchgate.net
Research on various analogues highlights the structure-property relationships that govern charge mobility. For example, a series of alternating donor-acceptor copolymers based on an NDI acceptor and different thiophene-based donors were synthesized and tested in organic field-effect transistors (OFETs). researchgate.net While the LUMO energy levels remained relatively constant at -3.8 to -3.9 eV, the HOMO levels could be tuned over a range from -5.3 eV to -5.9 eV. researchgate.net This tuning capability is crucial for designing materials with specific charge transport characteristics.
| Analogue Type | Charge Carrier | Maximum Mobility (cm²/Vs) | Device Type |
|---|---|---|---|
| Naphthalene Diimide (NDI) Copolymers | Electron | 0.07 | OFET |
| Naphthalene Diimide (NDI) Copolymers (Ambipolar) | Hole | >0.001 | OFET |
The design of organic semiconductors can be tailored to produce materials that predominantly transport positive charges (p-type), negative charges (n-type), or both (ambipolar). rsc.orgleigroup.cn The development of high-performance p-type materials has historically outpaced that of n-type and ambipolar materials. rsc.org However, n-type and ambipolar materials are essential for the fabrication of complementary logic circuits. leigroup.cn
Naphthalene-based building blocks are prominent in the design of both n-type and ambipolar semiconductors. Naphthalene diimide (NDI) is a well-known electron-deficient unit used to construct high-performance n-type polymers. researchgate.net By pairing NDI with various electron-donating co-monomers, a range of copolymers with tunable properties can be synthesized. researchgate.net Some of these copolymers, particularly those with high-lying HOMO levels, exhibit ambipolar charge transport. researchgate.net The ability to transport both holes and electrons within a single material is advantageous for creating more complex and efficient electronic circuits. leigroup.cn The choice of device geometry (e.g., top-contact vs. bottom-contact) can also influence the observed charge transport, sometimes enhancing or enabling hole transport in these ambipolar materials. researchgate.net
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, analogous to silicon-based transistors. frontiersin.orgnih.govresearchgate.net They are valued for their potential in low-cost, large-area, and flexible electronic applications. nih.gov The performance of an OFET is largely determined by the organic semiconductor used as the active channel material. frontiersin.org
Derivatives and analogues of this compound have shown promise as semiconductor materials in OFETs. For example, a series of extended π-conjugated compounds based on a naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] rsc.orgbenzothiophene core were developed and tested. rsc.orghkbu.edu.hk OFETs fabricated using these materials exhibited good p-type behavior. The device based on the NBTBT-10 derivative showed the best performance, with a hole mobility of 0.25 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁵–10⁶ after thermal annealing. rsc.orghkbu.edu.hk A fluorinated version, NBTBTF-10, also demonstrated good p-type characteristics with a hole mobility of 0.24 cm² V⁻¹ s⁻¹ and a high on/off ratio of 10⁶–10⁷, achieved at a lower annealing temperature. rsc.orghkbu.edu.hk This suggests that molecular modifications, such as fluorination, can favorably influence molecular packing and device performance. rsc.org
| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Annealing Temperature (°C) |
|---|---|---|---|
| NBTBT-10 | 0.25 | 10⁵–10⁶ | 220 |
| NBTBTF-10 | 0.24 | 10⁶–10⁷ | 140 |
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
Organic photovoltaics (OPVs), or organic solar cells (OSCs), offer a promising route to renewable energy, with advantages such as low-cost fabrication, light weight, and mechanical flexibility. ossila.comnih.gov The active layer in these devices typically consists of a blend of electron-donating and electron-accepting organic semiconductors. ossila.com Polycyclic aromatic hydrocarbons are being actively explored as potential building blocks for these semiconducting materials. nih.gov
In the architecture of highly efficient perovskite solar cells, a hole-transporting material (HTM) plays a critical role in extracting positive charges from the perovskite absorber layer and transporting them to the electrode. rsc.orgrsc.org The design of new and efficient HTMs is a key area of research for improving the power conversion efficiency (PCE) and stability of these devices. rsc.orgmdpi.com
Naphthodithiophene (NDT), an analogue of this compound, has been successfully incorporated as a core unit in novel HTMs. rsc.orgncu.edu.tw In one study, an HTM named NDT, which uses a naphtho[1,2-b:4,3-b′]dithiophene π-bridge, was synthesized. rsc.orgbit.edu.cn Perovskite solar cells employing this NDT-based HTM achieved a power conversion efficiency of 18.8%, surpassing the 18.1% efficiency of cells using the standard spiro-OMeTAD HTM. rsc.orgbit.edu.cn The enhanced performance was attributed to factors including good hole mobility and favorable charge collection and recombination kinetics. rsc.orgbit.edu.cn These results demonstrate the significant potential of naphthalene-based fused-ring systems in developing superior HTMs for next-generation solar cells. ncu.edu.tw
| HTM | Core Structure | Power Conversion Efficiency (PCE) |
|---|---|---|
| NDT | Naphtho[1,2-b:4,3-b′]dithiophene | 18.8% |
| spiro-OMeTAD (Reference) | Spiro-bifluorene | 18.1% |
The energy band gap of the semiconductor material is a crucial property that determines the portion of the solar spectrum a solar cell can absorb. ossila.com Low band gap (E(g) < 1.5 eV) PAHs are particularly attractive for OSCs because they can absorb a broader range of light, including near-infrared photons, which can lead to higher short-circuit currents. nih.govsemanticscholar.org The development of stable, low band gap PAHs is therefore an important research direction for improving OSC efficiency. nih.govnih.gov this compound belongs to this class of materials, which are essentially nano-sized fragments of graphene and serve as model compounds for understanding structure-property relationships. nih.gov The synthesis of novel PAH structures with tailored band gaps is a key strategy for advancing the field of organic solar cells. nih.gov
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Materials
A thorough literature search did not yield specific studies detailing the use of this compound as an emitter, host, or transport material in Organic Light-Emitting Diodes (OLEDs). Research in the area of polycyclic aromatic hydrocarbons for OLEDs has extensively investigated various derivatives, but performance data, efficiency metrics, and detailed research findings for the unsubstituted this compound molecule in this context are not available.
Sensors and Optoelectronic Devices
Similarly, there is no specific information available regarding the application of this compound in the development of sensors or other optoelectronic devices. While the general class of polycyclic aromatic hydrocarbons is of interest for such applications due to their electronic and photophysical properties, dedicated research on the sensing capabilities or optoelectronic performance of this compound has not been found in the reviewed scientific literature.
Reactivity and Reaction Mechanisms of Naphtho 2,3 C Pentaphene
Intramolecular and Intermolecular Reactions of Extended PAHs
Extended polycyclic aromatic hydrocarbons are known to undergo a variety of reactions, including electrophilic substitutions, additions, and cycloadditions. numberanalytics.com The reactivity of these large π-systems is often higher than that of smaller aromatics like benzene (B151609) or naphthalene (B1677914). researchgate.net This increased reactivity is a consequence of the lower resonance energy per π-electron and the smaller HOMO-LUMO gap in larger systems. researchgate.net
Intramolecular Reactions: Intramolecular reactions in PAHs are less common but can be induced under specific conditions, such as photochemical or thermal activation, leading to cyclization or rearrangement. For instance, certain bay-region dihydrodiols of PAHs can undergo intramolecular cyclization to form highly reactive diolepoxides, a key step in their metabolic activation to carcinogenic species. While not a direct reaction of the parent PAH, this illustrates how functionalized derivatives can undergo intramolecular processes.
Intermolecular Reactions: Intermolecular reactions are more prevalent for PAHs. These include:
Electrophilic Aromatic Substitution: Like other aromatic compounds, extended PAHs undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.com The regioselectivity of these reactions is determined by the positions with the highest electron density, which can be predicted using molecular orbital calculations. For non-linear cata-condensed PAHs, the reactivity of different rings can vary significantly. wikipedia.org
Addition Reactions: While substitution reactions that preserve the aromatic system are favored, addition reactions can also occur, particularly under forcing conditions or with more reactive PAHs. Hydrogenation of PAHs is a common addition reaction, typically requiring a catalyst. numberanalytics.com
Cycloaddition Reactions: The extended π-systems of larger PAHs can act as dienes or dienophiles in cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com This reactivity is particularly pronounced in linear acenes like pentacene (B32325), which can undergo [4+2] cycloadditions across their central rings.
Oxidation: Extended PAHs are susceptible to oxidation, which can occur photochemically or through metabolic processes. The formation of quinones is a common outcome of oxidation. wikipedia.org For example, pentacene is sensitive to oxidation and slowly degrades upon exposure to air and light, often forming pentacenequinone. encyclopedia.pub
The presence of "bay" or "fjord" regions in the molecular topology of non-linear PAHs can lead to steric hindrance and bond distortion, which can influence their reactivity. wikipedia.org
Cyclization and Annulation Reactions in Naphtho[2,3-c]pentaphene Synthesis
The synthesis of large, complex PAHs like this compound relies on the construction of the fused ring system through cyclization and annulation reactions. While a specific synthesis for this compound is not detailed in the provided search results, general strategies for the synthesis of related cata-condensed PAHs are well-established. These methods provide a blueprint for how such molecules can be constructed.
A generic and powerful approach involves the benzannulation reactions of readily available precursors. For instance, the one- or two-directional benzannulation of (ortho-allylaryl)trichloroacetates provides a regiocontrolled route to halogenated polycyclic aromatics. nih.gov These halogenated PAHs can then serve as versatile building blocks for further functionalization and extension of the aromatic system via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). nih.gov This methodology allows for the precise "mining of chemical space" to create novel functional PAHs. nih.gov
Another important strategy is the hydrogen-abstraction-acetylene-addition (HACA) mechanism , which is a key process in the formation of larger PAHs during combustion. rsc.org This mechanism involves the reaction of an aromatic radical with acetylene (B1199291), leading to the growth of the PAH system. rsc.org While primarily a gas-phase process, the principles of ring formation through radical pathways are relevant to understanding PAH synthesis.
Table 1: General Strategies for the Synthesis of Extended PAHs
| Reaction Type | Description | Key Features | Reference |
| Benzannulation | Cyclization of precursors to form a new benzene ring. | Regiospecific synthesis of halogenated PAHs. | nih.gov |
| Pd-catalyzed Cross-Coupling | Coupling of haloaromatics with organometallic reagents. | Precise functionalization and extension of the π-system. | nih.gov |
| Diels-Alder Cycloaddition | [4+2] cycloaddition to build new six-membered rings. | Convergent approach to complex polycycles. | numberanalytics.com |
| Scholl Reaction | Intramolecular or intermolecular aryl-aryl coupling under acidic conditions. | Forms new C-C bonds between aromatic rings. | researchgate.net |
These synthetic methods, particularly the combination of regioselective halogenation and subsequent cross-coupling reactions, offer a plausible and versatile pathway for the targeted synthesis of this compound and its derivatives.
Redox Behavior and Radical Cation Formation
Extended polycyclic aromatic hydrocarbons are redox-active molecules, meaning they can be reversibly oxidized and reduced. Their redox potentials are a key property, influencing their electronic applications and their role in biological systems. Generally, as the size of the conjugated π-system increases, the energy required to remove an electron (oxidation) decreases, and the energy released upon adding an electron (reduction) increases. wikipedia.orgacs.org
Radical Cation Formation: Upon one-electron oxidation, PAHs form radical cations . This process can be achieved electrochemically or through chemical oxidation. The formation of radical cations is a critical step in the metabolic activation of many carcinogenic PAHs. nih.govnih.gov It is proposed that only PAHs with ionization potentials below approximately 7.35 eV can be metabolically activated through one-electron oxidation. nih.gov The resulting radical cations are often highly reactive and can form adducts with biological nucleophiles like DNA. nih.govnih.gov
For large PAHs, the charge in the radical cation is often delocalized over the entire molecule, but with higher charge density at specific carbon centers. These positions of high charge localization are typically the most reactive sites for nucleophilic attack. nih.gov
While specific electrochemical data for this compound is not available, the redox behavior of related acenes provides a good indication of its expected properties. For example, pentacene exhibits a well-defined oxidation peak in its cyclic voltammogram. researchgate.net The redox potentials of a series of acenes demonstrate a clear trend of decreasing oxidation potential with increasing number of fused rings.
Table 2: Electrochemical Properties of Selected Polycyclic Aromatic Hydrocarbons
| Compound | Number of Rings | First Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) |
| Anthracene | 3 | ~1.1 | -5.9 |
| Tetracene | 4 | ~0.7 | -5.5 |
| Pentacene | 5 | ~0.5 | -5.3 |
| This compound | 7 (cata-condensed) | Expected to be low | Expected to be high |
Note: The values for anthracene, tetracene, and pentacene are approximate and can vary with experimental conditions. The values for this compound are predicted based on general trends.
The redox properties of substituted pentacene derivatives can be tuned by the introduction of electron-donating or electron-withdrawing groups, demonstrating the potential to modify the electronic characteristics of these large π-systems. nih.gov
Theoretical Studies of Reaction Mechanisms and Pathways
Theoretical and computational chemistry provides invaluable insights into the structure, properties, and reactivity of polycyclic aromatic hydrocarbons, especially for large and potentially unstable systems where experimental studies are challenging. researchgate.netnih.gov
Electronic Structure and Reactivity: Density functional theory (DFT) and other quantum chemical methods are used to calculate the electronic structure of PAHs. benthamdirect.comresearchgate.net These calculations reveal key parameters that correlate with reactivity, such as the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For extended PAHs, the HOMO-LUMO gap generally decreases as the size of the molecule increases, which corresponds to their increased reactivity and lower kinetic stability. researchgate.net
Theoretical studies on linear acenes have shown that with increasing length, the electronic ground state acquires significant open-shell, polyradical character. nih.govarxiv.org This means that the molecule is not a simple closed-shell singlet but has unpaired electrons, making it more reactive. arxiv.org This trend is expected to be relevant for other large cata-condensed PAHs as well. The inner rings of higher acenes are predicted to be more reactive than the outer ones. arxiv.org
Reaction Pathways: Computational methods are also employed to model reaction mechanisms. For example, theoretical studies have been used to investigate the HACA mechanism for PAH growth, mapping out the potential energy surfaces for the addition of acetylene to aromatic radicals and subsequent cyclization steps. rsc.org Similarly, the mechanisms of oxidation and the formation of radical cations have been studied theoretically. nih.gov These studies can predict the most likely sites for electrophilic or nucleophilic attack and the relative energies of different reaction intermediates and transition states.
For this compound, theoretical calculations would be essential to:
Determine its precise three-dimensional structure, including any deviations from planarity due to steric strain.
Calculate its HOMO and LUMO energies to predict its redox potentials and spectroscopic properties.
Map the electron density and electrostatic potential to identify the most reactive sites for various reactions.
Model the potential energy surfaces for reactions such as electrophilic substitution or cycloaddition to elucidate the most favorable reaction pathways.
These theoretical approaches provide a framework for understanding and predicting the chemical behavior of this compound, guiding future experimental work on this and other large polycyclic aromatic systems. benthamdirect.comaip.org
Chirality and Stereochemistry in Naphtho 2,3 C Pentaphene Systems
Synthesis and Absolute Stereochemistry Determination
The synthesis of chiral derivatives of naphtho[2,3-c]pentaphene can be approached through several synthetic strategies. One common method involves the use of chiral building blocks or auxiliaries to introduce stereocenters into the molecular framework. For instance, the annulation of a chiral cyclic precursor onto the pentaphene (B1220037) core could yield a chiral product. Alternatively, the resolution of a racemic mixture of a this compound derivative can be achieved using techniques such as chiral chromatography or diastereomeric crystallization.
The determination of the absolute stereochemistry of these chiral molecules is a critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating enantiomers and can provide information on the enantiomeric excess. Spectroscopic techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are instrumental in assigning the absolute configuration by comparing experimental spectra with those predicted by quantum-mechanical calculations.
Table 1: Methods for Synthesis and Stereochemical Determination of Chiral PAHs
| Method | Description | Application to this compound |
|---|---|---|
| Asymmetric Synthesis | Utilization of chiral catalysts, reagents, or auxiliaries to induce stereoselectivity in the formation of the PAH framework or in the introduction of substituents. | Could involve a chiral Diels-Alder reaction to construct a portion of the ring system, or the attachment of a chiral side chain. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | HPLC with a chiral stationary phase could be employed for the separation of enantiomers of a functionalized this compound derivative. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the chiral environment. | The absolute configuration can be determined by comparing the experimental CD spectrum to theoretical predictions from TD-DFT calculations. |
| X-ray Crystallography | Provides the three-dimensional structure of a molecule in the solid state. For chiral molecules, anomalous dispersion (Bijvoet method) can determine the absolute configuration. | If a suitable single crystal of an enantiopure derivative can be obtained, this method provides unambiguous assignment of the absolute stereochemistry. |
Exciton Chirality and X-ray Bijvoet Methods for Stereochemical Assignment
For molecules containing multiple chromophores, the exciton chirality method is a powerful tool for determining absolute configuration. nih.govresearchgate.net This method relies on the through-space interaction of the electric transition dipole moments of the chromophores. In a chiral environment, this interaction leads to a characteristic bisignate (two-signed) signal in the CD spectrum, known as a Cotton effect. The sign of this Cotton effect can be directly related to the spatial arrangement of the chromophores, and thus to the absolute stereochemistry of the molecule. nih.govresearchgate.net For a this compound derivative with two or more suitable chromophoric substituents, this method could be readily applied.
The X-ray Bijvoet method is another definitive technique for the determination of absolute configuration. wikipedia.org This crystallographic method relies on the phenomenon of anomalous dispersion, where the scattering factor of an atom becomes complex when the X-ray energy is near an absorption edge of that atom. wikipedia.org This effect leads to a breakdown of Friedel's law, which states that the intensities of reflections (hkl) and (-h-k-l) are equal. By carefully measuring the intensity differences between these Bijvoet pairs, the absolute configuration of the molecule in the crystal can be determined. wikipedia.org This method is particularly useful when other techniques are not applicable, although it requires the formation of high-quality single crystals. wikipedia.org
Table 2: Comparison of Exciton Chirality and X-ray Bijvoet Methods
| Feature | Exciton Chirality Method | X-ray Bijvoet Method |
|---|---|---|
| Principle | Through-space coupling of transition dipole moments of multiple chromophores. nih.govresearchgate.net | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal. wikipedia.org |
| Requirement | Presence of at least two interacting chromophores with known transition moment directions. nih.govresearchgate.net | A high-quality single crystal of an enantiopure compound. |
| Information Obtained | Absolute configuration in solution. | Absolute configuration in the solid state. wikipedia.org |
| Advantages | Applicable in solution, does not require crystallization. | Provides a definitive and unambiguous assignment of absolute configuration. wikipedia.org |
| Limitations | Requires the presence of suitable chromophores and can be conformation-dependent. nih.govresearchgate.net | Requires successful crystallization, which can be challenging. |
Chirality in Supramolecular Assemblies and Self-Assembly Processes
Chirality can be expressed not only at the molecular level but also at the supramolecular level. mdpi.comnih.gov Chiral this compound molecules can serve as building blocks for the construction of larger, ordered architectures through non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding. mdpi.com The chirality of the individual molecules can be transferred and amplified in the resulting supramolecular assembly, leading to the formation of structures with helical or other chiral morphologies.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Remaining Challenges in Naphtho[2,3-c]pentaphene Chemistry
The primary challenge in the chemistry of this compound is the fundamental lack of investigation into its synthesis and characterization. General challenges that can be extrapolated from the broader field of large PAH chemistry likely apply, including:
Synthetic Accessibility: Developing efficient, scalable, and regioselective synthetic routes to this specific isomer is a major hurdle. Controlling the fusion topology to achieve the "c-fused" pentaphene (B1220037) core within the larger naphtho-scaffold is a non-trivial synthetic challenge.
Solubility and Processability: Large, planar PAHs like this compound are often plagued by poor solubility in common organic solvents, which complicates their purification, characterization, and incorporation into functional materials.
Detailed Characterization: The absence of reported spectroscopic and crystallographic data makes it difficult to fully understand its molecular structure, packing in the solid state, and electronic properties.
Prospective Research Avenues and Untapped Potential in Advanced Materials Science
While speculative due to the lack of empirical data, the structural features of this compound suggest potential research avenues in materials science. The extended π-conjugated system is a hallmark of organic semiconductors, making it a theoretical candidate for applications in:
Organic Electronics: As a potential active material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its specific electronic properties would need to be determined to assess its suitability for these applications.
Molecular Wires and Conductors: The elongated and planar structure could facilitate charge transport, making it an interesting building block for molecular-scale electronic components.
Graphene Nanoribbon Precursors: Tailored PAHs can serve as molecular precursors for the bottom-up synthesis of precisely structured graphene nanoribbons, which have unique electronic and magnetic properties.
To unlock this potential, future research would need to focus on:
Development of Novel Synthetic Routes: Establishing a reliable and efficient synthesis is the first and most critical step.
Comprehensive Physicochemical Characterization: Thoroughly investigating its optical and electronic properties through techniques such as UV-vis and fluorescence spectroscopy, cyclic voltammetry, and theoretical calculations.
Fabrication and Testing of Prototype Devices: Incorporating this compound into electronic device architectures to evaluate its performance as a semiconductor or other functional material.
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of Naphtho[2,3-c]pentaphene?
- Methodology : Use X-ray crystallography for definitive structural elucidation, complemented by nuclear magnetic resonance (NMR) spectroscopy for functional group analysis. High-resolution mass spectrometry (HRMS) confirms molecular weight (C32H16, MW 400.45) . For isomer differentiation, employ retention index matching in gas chromatography (GC) or high-performance liquid chromatography (HPLC) using NIST reference standards .
Q. How should researchers assess acute toxicity of this compound in preliminary studies?
- Methodology : Follow OECD Guideline 423 for acute oral toxicity, using rodent models (e.g., Sprague-Dawley rats). Monitor endpoints such as mortality, body weight changes, and organ-specific effects (hepatic, renal) over 14 days. Include dose-ranging studies (e.g., 50–500 mg/kg) and compare with structurally similar PAHs (e.g., benzo[a]pyrene) .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
- Methodology : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization. For core synthesis, employ Diels-Alder reactions between anthracene derivatives and acetylene precursors under inert conditions (N2 atmosphere, 80–120°C). Optimize solvent polarity (toluene or DMF) to control reaction kinetics .
Advanced Research Questions
Q. How can conflicting data on systemic toxicity of this compound be resolved?
- Methodology : Conduct meta-analyses using risk-of-bias (RoB) frameworks (Table C-7 ):
Q. What strategies optimize palladium-catalyzed synthesis of this compound derivatives?
- Methodology : Screen catalysts (Pd/C, Pd(OAc)2) and ligands (PPh3, Xantphos) to enhance turnover frequency. Use microwave-assisted synthesis (100–150°C, 30 min) to reduce side-product formation. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via column chromatography (silica gel, hexane:EtOAc gradient) .
Q. How can environmental persistence of this compound be quantified in marine sediments?
- Methodology : Employ low-temperature phosphorescence (LTP) spectroscopy (4.2 K) for trace detection (ppb-level sensitivity). Validate with reverse-phase HPLC coupled with fluorescence detection (λex/λem = 290/430 nm). Account for co-eluting compounds (e.g., benzo[b]naphthothiophenes) via spectral deconvolution .
Methodological Challenges and Solutions
Q. What experimental designs address chronic toxicity of this compound?
| Health Outcome | Measurement |
|---|---|
| Hepatic effects | Serum ALT/AST levels |
| Renal effects | Creatinine clearance |
| Immunotoxicity | Lymphocyte proliferation assay |
Q. How can researchers detect this compound in complex biological matrices?
- Methodology : Apply QuEChERS extraction followed by LC-MS/MS (MRM mode). Use deuterated internal standards (e.g., d12-naphthalene) to correct matrix effects. Validate method precision (RSD < 15%) and recovery rates (70–120%) per FDA Bioanalytical Guidelines .
Data Interpretation Guidelines
Q. What frameworks ensure rigorous formulation of research questions for PAH studies?
- Methodology : Adopt FINER criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
